Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a pharmaceutical and organic intermediate . The molecular formula is C12H10ClNO3 and the molecular weight is 251.7 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is determined by its molecular formula C12H10ClNO3 . The InChI is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate include a molecular weight of 251.66 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 390.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a topological polar surface area of 52.3 Ų .Scientific Research Applications
Chemical Research
“Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C12H10ClNO3 . It is used in chemical research as a reagent or intermediate in the synthesis of other chemical compounds .
Biochemical Research
This compound is also used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound for various biochemical experiments .
Pharmaceutical Applications
“Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate” is used in the pharmaceutical industry. It can serve as an intermediate in the synthesis of pharmaceutical drugs .
Organic Light-Emitting Diodes (OLEDs)
This compound is used in the production of organic light-emitting diodes (OLEDs) . OLEDs are used in various electronic devices such as televisions, computer monitors, and smartphones .
Material Science
In the field of material science, “Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate” is used as a precursor or intermediate in the synthesis of advanced materials .
Synthesis of Oxazolo Derivatives
This compound is used in the synthesis of oxazolo derivatives . Oxazolo derivatives have various applications in medicinal chemistry and drug discovery .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCYGPJBWGQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372317 | |
Record name | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
CAS RN |
127919-28-2 | |
Record name | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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